Et-29

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

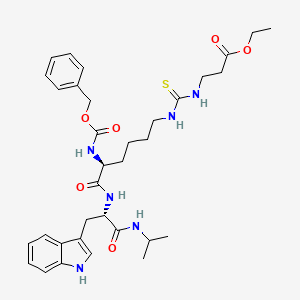

C34H46N6O6S |

|---|---|

Molecular Weight |

666.8 g/mol |

IUPAC Name |

ethyl 3-[[(5S)-6-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-(propan-2-ylamino)propan-2-yl]amino]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]carbamothioylamino]propanoate |

InChI |

InChI=1S/C34H46N6O6S/c1-4-45-30(41)17-19-36-33(47)35-18-11-10-16-28(40-34(44)46-22-24-12-6-5-7-13-24)31(42)39-29(32(43)38-23(2)3)20-25-21-37-27-15-9-8-14-26(25)27/h5-9,12-15,21,23,28-29,37H,4,10-11,16-20,22H2,1-3H3,(H,38,43)(H,39,42)(H,40,44)(H2,35,36,47)/t28-,29-/m0/s1 |

InChI Key |

DCENHWUVADDCEN-VMPREFPWSA-N |

Isomeric SMILES |

CCOC(=O)CCNC(=S)NCCCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC(C)C)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CCOC(=O)CCNC(=S)NCCCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

The Cellular Function of Et-29: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Et-29 is a potent and selective small-molecule inhibitor of Sirtuin 5 (SIRT5), a crucial NAD+-dependent deacylase predominantly located in the mitochondria. This guide provides a comprehensive overview of the function of this compound in cellular biology. By inhibiting SIRT5, this compound serves as a powerful research tool to investigate the roles of post-translational modifications (PTMs), specifically lysine succinylation, malonylation, and glutarylation, in a variety of cellular processes. This document details the mechanism of action of this compound, its impact on key signaling pathways, and provides structured quantitative data and experimental protocols for its application in cellular research.

Introduction to this compound and its Target: SIRT5

SIRT5 is a member of the sirtuin family of proteins, which play critical roles in cellular metabolism, stress responses, and longevity. Unlike other sirtuins that primarily function as deacetylases, SIRT5 exhibits robust activity in removing negatively charged acyl groups from lysine residues of target proteins. These modifications, including succinylation, malonylation, and glutarylation, are emerging as significant regulators of protein function and cellular signaling.

This compound is a mechanism-based inhibitor that selectively targets SIRT5. Its inhibitory action leads to the hyper-acylation of SIRT5 substrates, thereby providing a means to elucidate the functional consequences of these PTMs.

Mechanism of Action of this compound

This compound acts as a potent and selective inhibitor of SIRT5 with a reported inhibitory constant (Ki) of 40 nM.[1] The primary mechanism of this compound is the direct inhibition of the deacylase activity of SIRT5. This leads to an accumulation of succinylated, malonylated, and glutarylated proteins within the cell, particularly in the mitochondria where SIRT5 is most abundant. The increased acylation of these proteins can alter their enzymatic activity, stability, and protein-protein interactions, consequently impacting downstream cellular pathways.

Core Cellular Functions Modulated by this compound

By inhibiting SIRT5, this compound influences a range of fundamental cellular processes:

Regulation of Cellular Metabolism

SIRT5 is a key regulator of metabolic pathways. Inhibition of SIRT5 by this compound has been shown to impact:

-

Tricarboxylic Acid (TCA) Cycle: SIRT5 desuccinylates and activates several TCA cycle enzymes. Treatment with this compound can, therefore, lead to a decrease in TCA cycle flux.

-

Glycolysis: The activity of some glycolytic enzymes is modulated by SIRT5-mediated deacylation.

-

Fatty Acid Oxidation: SIRT5 plays a role in regulating fatty acid metabolism, and its inhibition can alter this process.

-

Redox Homeostasis: SIRT5 influences cellular redox balance by regulating enzymes involved in reactive oxygen species (ROS) detoxification.

Induction of Apoptosis in Cancer Cells

In certain cancer cell lines, such as liver cancer cells, inhibition of SIRT5 by this compound has been demonstrated to promote apoptosis.[2] This effect is attributed to the increased succinylation of specific proteins that regulate programmed cell death pathways. For instance, this compound treatment in HepG2 cells leads to elevated protein succinylation and subsequent apoptosis.[2]

Modulation of the NRF2 Pathway

This compound has been utilized to study the regulation of the transcription factor NRF2, a master regulator of the antioxidant response. Inhibition of SIRT5 by this compound can stabilize succinylated KEAP1, a negative regulator of NRF2, leading to the activation of the NRF2 pathway.[3]

Involvement in Mitophagy

Emerging evidence suggests a role for SIRT5 in the regulation of mitophagy, the selective degradation of mitochondria by autophagy.[4] As a SIRT5 inhibitor, this compound can be employed to investigate the intricate mechanisms by which SIRT5 modulates mitochondrial quality control.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| Ki (SIRT5) | 40 nM | Recombinant Human SIRT5 | [1] |

Note: Specific IC50 values for this compound in various cell lines are not consistently reported in the currently available literature. Researchers are encouraged to determine the optimal concentration for their specific cell type and experimental conditions through dose-response studies.

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound through the inhibition of SIRT5.

Experimental Protocols

General Handling and Storage of this compound

-

Solubility: Prepare stock solutions of this compound in a suitable solvent such as DMSO.

-

Storage: Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

In Vitro SIRT5 Inhibition Assay

Objective: To determine the inhibitory potential of this compound on recombinant SIRT5 activity.

Materials:

-

Recombinant human SIRT5 enzyme

-

Fluorogenic SIRT5 substrate (e.g., a succinylated peptide)

-

NAD+

-

Assay buffer

-

This compound

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a microplate, add the recombinant SIRT5 enzyme, the fluorogenic substrate, and NAD+.

-

Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO).

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to SIRT5 in a cellular context.

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer

-

Equipment for heating samples (e.g., PCR machine)

-

SDS-PAGE and Western blotting reagents

-

Anti-SIRT5 antibody

Procedure:

-

Treat cells with this compound or vehicle control for a specified time.

-

Lyse the cells and collect the soluble protein fraction.

-

Aliquot the lysates and heat them to a range of temperatures.

-

Centrifuge the samples to pellet aggregated proteins.

-

Analyze the supernatant by SDS-PAGE and Western blotting using an anti-SIRT5 antibody.

-

The binding of this compound is expected to stabilize SIRT5, leading to a higher melting temperature compared to the vehicle control.

Analysis of Protein Succinylation in Cells

Objective: To measure the effect of this compound on global protein succinylation.

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE and Western blotting reagents

-

Pan-anti-succinyl-lysine antibody

Procedure:

-

Treat cells with varying concentrations of this compound for a specified duration.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane and perform a Western blot using a pan-anti-succinyl-lysine antibody.

-

An increase in the overall signal intensity in this compound-treated samples indicates an increase in global protein succinylation.

Apoptosis Assay

Objective: To assess the induction of apoptosis by this compound in cancer cells.

Materials:

-

Cancer cell line (e.g., HepG2)

-

This compound

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with different concentrations of this compound for 24-48 hours.

-

Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).

References

Et-29: A Technical Guide to a Potent and Selective SIRT5 Inhibitor

References

- 1. Mechanism-Based Inhibitors of the Human Sirtuin 5 Deacylase: Structure-Activity Relationship, Biostructural, and Kinetic Insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism-based Inhibitors of the Human Sirtuin 5 Deacylase: Structure–Activity Relationship, Biostructural, and Kinetic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

- 4. researchgate.net [researchgate.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Succinylation of a KEAP1 sensor lysine promotes NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Item - Investigating the Effect of the Novel Heparan Sulfate Mimetic, Tthis compound, on Homeostatic Immune Cell Trafficking - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]

- 8. The novel HS-mimetic, Tthis compound, regulates immune cell trafficking across barriers of the CNS during inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Item - Evaluating the mechanism of action of a novel heparan sulfate mimetic in an animal model of multiple sclerosis - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]

The Role of ERp29 in Endoplasmic Reticulum Stress: A Technical Guide for Researchers

Abstract

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding, modification, and transport. Perturbations to ER homeostasis lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress, which activates a complex signaling network called the Unfolded Protein Response (UPR). ERp29, a 29-kDa ER resident protein, has emerged as a key modulator of the UPR and cellular fate under ER stress. This technical guide provides an in-depth analysis of the role of ERp29 in ER stress, intended for researchers, scientists, and drug development professionals. We will explore the molecular functions of ERp29, its interactions with UPR sensors, and its impact on downstream signaling pathways. This guide includes a compilation of quantitative data, detailed experimental protocols for studying ERp29, and visualizations of the associated signaling pathways to facilitate a comprehensive understanding of ERp29's function in cellular stress responses.

Introduction: ERp29 as a Modulator of ER Homeostasis

Endoplasmic reticulum protein 29 (ERp29) is a ubiquitously expressed molecular chaperone that plays a crucial role in the processing and transport of secretory and membrane proteins.[1] Although it shares structural similarities with the protein disulfide isomerase (PDI) family, ERp29 lacks the canonical CXXC active site motif, rendering it redox-inactive.[2] Instead, its primary function appears to be in assisting the proper folding and maturation of a diverse range of client proteins.[1]

Under conditions of ER stress, the expression of ERp29 is often upregulated, suggesting its involvement in the cellular response to protein misfolding.[1] Accumulating evidence indicates that ERp29 is not merely a passive chaperone but an active participant in the UPR signaling cascade. It has been shown to interact with and modulate the activity of two of the three primary ER stress sensors: PKR-like ER kinase (PERK) and activating transcription factor 6 (ATF6).[3] Through these interactions, ERp29 influences critical downstream events, including translational attenuation, chaperone induction, and, in cases of prolonged stress, the induction of apoptosis. This guide will dissect the multifaceted role of ERp29 in the intricate network of ER stress signaling.

Quantitative Data on ERp29 Function in ER Stress

The following tables summarize key quantitative findings from studies investigating the role of ERp29 in ER stress. These data highlight the impact of modulating ERp29 levels on various markers of the UPR.

Table 1: Effect of ERp29 Overexpression on ER Stress Markers

| Cell Line | Stress Inducer | ER Stress Marker | Change upon ERp29 Overexpression | Reference |

| ARPE-19 | Nicotine (20 µM) | GRP78 Protein Level | Decreased | [4][5] |

| ARPE-19 | Nicotine (20 µM) | CHOP Protein Level | Decreased | [4][5] |

| ARPE-19 | Nicotine | Cell Viability | Increased | [4][5] |

| MDA-MB-231 | - | p58IPK Protein Level | Increased | [6] |

| ARPE-19 | Cigarette Smoke Extract | GRP78 Protein Level | Increased | [7] |

| ARPE-19 | Cigarette Smoke Extract | p-eIF2α Protein Level | Decreased | [7] |

| ARPE-19 | Cigarette Smoke Extract | CHOP Protein Level | Decreased | [7] |

Table 2: Effect of ERp29 Knockdown on ER Stress Markers

| Cell Line | Stress Inducer | ER Stress Marker | Change upon ERp29 Knockdown | Reference |

| ARPE-19 | Nicotine (20 µM) | GRP78 Protein Level | Increased | [4][5] |

| ARPE-19 | Nicotine (20 µM) | CHOP Protein Level | Increased | [4][5] |

| ARPE-19 | Nicotine | Cell Viability | Decreased | [4][5] |

| MCF-7 | - | p58IPK Protein Level | Decreased | [6] |

| ARPE-19 | Cigarette Smoke Extract | p-eIF2α Protein Level | Increased | [7] |

| ARPE-19 | Cigarette Smoke Extract | CHOP Protein Level | Increased | [7] |

| INS-1 | Tunicamycin | BIP/Grp78 Expression | Decreased | [1] |

Signaling Pathways Involving ERp29 in ER Stress

ERp29 modulates the UPR primarily through its interaction with the PERK and ATF6 signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions and their downstream consequences.

Caption: ERp29 modulates the PERK and ATF6 arms of the Unfolded Protein Response.

Caption: Experimental workflow for studying the role of ERp29 in ER stress.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Lentiviral-mediated Overexpression of ERp29

This protocol describes the generation of stable cell lines overexpressing ERp29 using a lentiviral system.

Materials:

-

HEK293T cells

-

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

-

Lentiviral transfer plasmid containing the ERp29 coding sequence (e.g., pCDH-ERp29)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Target cells (e.g., ARPE-19)

-

Polybrene

-

Puromycin (for selection)

-

Complete cell culture medium

Procedure:

-

Day 1: Seeding HEK293T cells: Seed 4 x 10^6 HEK293T cells in a 10 cm dish in complete medium.

-

Day 2: Transfection:

-

In a sterile tube, mix 10 µg of the ERp29 transfer plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 500 µL of serum-free medium.

-

In a separate tube, add 30 µL of transfection reagent to 500 µL of serum-free medium and incubate for 5 minutes at room temperature.

-

Combine the DNA and transfection reagent mixtures, mix gently, and incubate for 20 minutes at room temperature.

-

Add the transfection complex dropwise to the HEK293T cells.

-

-

Day 3: Medium Change: After 16-24 hours, replace the medium with fresh complete medium.

-

Day 4 & 5: Virus Harvest:

-

At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.

-

Filter the supernatant through a 0.45 µm filter to remove cell debris.

-

The virus can be used immediately or stored at -80°C.

-

-

Transduction of Target Cells:

-

Seed target cells in a 6-well plate to be 50-70% confluent on the day of transduction.

-

Add the lentiviral supernatant to the cells in the presence of 8 µg/mL polybrene.

-

Incubate for 24 hours.

-

-

Selection:

-

After 24 hours, replace the medium with fresh complete medium containing puromycin at a pre-determined optimal concentration.

-

Continue selection for 7-10 days, replacing the medium every 2-3 days, until non-transduced control cells are completely eliminated.

-

-

Validation: Confirm ERp29 overexpression by Western blotting or qPCR.

siRNA-mediated Knockdown of ERp29

This protocol outlines the transient knockdown of ERp29 expression using small interfering RNA (siRNA).[8][9][10][11][12]

Materials:

-

Target cells (e.g., ARPE-19)

-

ERp29-specific siRNA and non-targeting control siRNA

-

Lipofectamine RNAiMAX or similar transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Complete cell culture medium

Procedure:

-

Day 1: Cell Seeding: Seed cells in a 6-well plate so they will be 30-50% confluent at the time of transfection.

-

Day 2: Transfection:

-

For each well, dilute 20 pmol of siRNA in 100 µL of Opti-MEM.

-

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes.

-

Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to form complexes.

-

Add the 200 µL of siRNA-lipid complex to each well containing cells in 1.8 mL of complete medium.

-

-

Day 3-4: Analysis:

-

Incubate the cells for 48-72 hours.

-

Harvest the cells for analysis of ERp29 knockdown efficiency by Western blotting or qPCR and for subsequent experiments.

-

Co-immunoprecipitation (Co-IP) of ERp29 and PERK

This protocol describes the procedure to investigate the physical interaction between ERp29 and PERK.

Materials:

-

Cells overexpressing tagged ERp29 or endogenous cells

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)

-

Anti-ERp29 antibody or anti-tag antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., lysis buffer with 0.1% Triton X-100)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

Procedure:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold Co-IP lysis buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Pre-clearing:

-

Add 20 µL of Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Place the tube on a magnetic rack and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add 2-5 µg of anti-ERp29 antibody or control IgG to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

-

Capture of Immune Complexes:

-

Add 30 µL of Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads on a magnetic rack and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold wash buffer.

-

-

Elution:

-

Resuspend the beads in 30 µL of 2x Laemmli sample buffer.

-

Boil for 5-10 minutes at 95-100°C to elute the protein complexes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE and perform a Western blot using an anti-PERK antibody to detect the co-immunoprecipitated protein.

-

TUNEL Assay for Apoptosis Detection

This protocol details the detection of apoptosis-associated DNA fragmentation using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.[13][14][15]

Materials:

-

Cells grown on coverslips or chamber slides

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., fluorescein-dUTP)

-

DAPI or Hoechst for nuclear counterstaining

-

Mounting medium

Procedure:

-

Fixation:

-

Wash cells with PBS.

-

Fix with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization:

-

Incubate with permeabilization solution for 2 minutes on ice.

-

Wash twice with PBS.

-

-

TUNEL Staining:

-

Prepare the TUNEL reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the TUNEL reaction mixture to each sample.

-

Incubate for 60 minutes at 37°C in a humidified chamber in the dark.

-

Wash three times with PBS.

-

-

Counterstaining:

-

Incubate with a DAPI or Hoechst solution for 5-10 minutes at room temperature.

-

Wash twice with PBS.

-

-

Mounting and Visualization:

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI/Hoechst.

-

Conclusion

ERp29 is a critical regulator of the endoplasmic reticulum stress response, with a multifaceted role in maintaining cellular homeostasis. Its ability to modulate the PERK and ATF6 signaling pathways positions it as a key player in determining cell fate under conditions of ER stress. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers investigating the intricate mechanisms of the UPR and the potential of ERp29 as a therapeutic target in diseases associated with ER dysfunction, such as neurodegenerative disorders, metabolic diseases, and cancer. Further research into the precise molecular interactions of ERp29 and its downstream effects will undoubtedly provide deeper insights into the complex interplay of cellular stress signaling and pave the way for novel therapeutic strategies.

References

- 1. Frontiers | The Probable, Possible, and Novel Functions of ERp29 [frontiersin.org]

- 2. Endoplasmic reticulum protein 29 (ERp29): An emerging role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular chaperone ERp29: a potential target for cellular protection in retinal and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ERp29 Attenuates Nicotine-Induced Endoplasmic Reticulum Stress and Inhibits Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ERp29 induces breast cancer cell growth arrest and survival through modulation of activation of p38 and upregulation of ER stress protein p58IPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Erp29 Attenuates Cigarette Smoke Extract–Induced Endoplasmic Reticulum Stress and Mitigates Tight Junction Damage in Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. yeasenbio.com [yeasenbio.com]

- 13. clyte.tech [clyte.tech]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Expression of the C. eleganslin-29 Gene

A Note on Nomenclature: Initial searches for "Et-29 gene" did not yield specific results. Based on the context of developmental biology and gene expression, it is highly probable that the intended gene of interest is lin-29, a key regulator of developmental timing in the nematode Caenorhabditis elegans. This guide will, therefore, focus on the lin-29 gene.

Introduction

The lin-29 gene in Caenorhabditis elegans is a critical component of the heterochronic pathway, a genetic regulatory network that controls the timing of developmental events. As a zinc-finger transcription factor, LIN-29 plays a pivotal role in the larval-to-adult transition by activating and repressing a suite of downstream target genes.[1][2] This guide provides a comprehensive overview of lin-29 gene expression, including its tissue-specific distribution, the signaling pathways that regulate it, and detailed experimental protocols for its study.

Data Presentation: lin-29 Gene Expression

Table 1: Qualitative Expression of lin-29 Isoforms in C. elegans Tissues

| Tissue/Cell Type | lin-29a Expression | lin-29b Expression | Developmental Stage of Peak Expression | Reference |

| Hypodermis (seam cells) | Begins in mid-L4 | Begins in L3 | Late L4/Adult | [1][3] |

| Hypodermis (hyp7 syncytium) | Begins in mid-L4 | Accumulates during L3 and L4 | Late L4/Adult | [1][3] |

| Vulva | Present | Present | L4/Adult | [1] |

| Somatic Gonad (anchor cell) | Present | Present | L4/Adult | [1] |

| Male Tail (spicule cells) | Accumulates in various cells | Accumulates in various cells | L4/Adult | [4] |

Note on Quantitative Data: A detailed quantitative dataset from an RNA-sequencing experiment studying the effects of lin-29 misexpression is available in the Gene Expression Omnibus (GEO) under the accession number GSE118433.[5] This dataset provides valuable information on genes regulated by LIN-29.

Signaling Pathway

lin-29 is the most downstream effector of the heterochronic pathway, which ensures the correct timing of the larval-to-adult switch.[2][6] Its expression is under the control of a cascade of upstream regulators, including microRNAs and RNA-binding proteins. The two isoforms of lin-29 are differentially regulated, creating a branched pathway for fine-tuned control of developmental events.[1][3]

Caption: The heterochronic pathway regulating lin-29 expression.

Experimental Protocols

The study of lin-29 gene expression utilizes standard molecular biology techniques. Below are detailed methodologies for RNA isolation, quantitative RT-PCR, and RNA-sequencing adapted for C. elegans.

This protocol describes the extraction of total RNA from a synchronized population of C. elegans using a TRIzol-based method.

Caption: Workflow for total RNA isolation from C. elegans.

Methodology:

-

Harvesting and Washing: Grow and synchronize C. elegans to the desired developmental stage. Harvest the worms by washing them off the NGM plates with M9 buffer. Wash the worms multiple times with M9 buffer to remove any remaining bacteria, pelleting the worms by centrifugation (e.g., 2000 x g for 2 minutes) between washes.

-

Lysis and Homogenization: After the final wash, remove as much supernatant as possible and flash freeze the worm pellet in liquid nitrogen. Add 1 ml of TRIzol reagent per 50-100 µl of worm pellet and homogenize immediately. This can be done using a bead beater or a motorized pestle.

-

Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 ml of chloroform per 1 ml of TRIzol, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Precipitate the RNA by adding 0.5 ml of isopropanol per 1 ml of TRIzol used initially. Mix and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

RNA Wash and Resuspension: Discard the supernatant and wash the RNA pellet with 1 ml of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C. Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.

-

Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and assess RNA integrity using an Agilent Bioanalyzer.

This protocol outlines the steps for quantifying lin-29 mRNA levels from total RNA.

Methodology:

-

DNase Treatment: Treat 1-5 µg of total RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing:

-

SYBR Green Master Mix (or a probe-based master mix)

-

Forward and reverse primers for lin-29 (and housekeeping genes for normalization, e.g., act-1, tba-1)

-

Diluted cDNA template

-

Nuclease-free water

-

-

qPCR Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of lin-29 normalized to the housekeeping genes.

This protocol provides a general workflow for preparing a cDNA library for RNA-sequencing to analyze the transcriptome-wide effects of lin-29.

Caption: General workflow for RNA-Seq library preparation.

Methodology:

-

Library Preparation:

-

mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.

-

Fragmentation: Fragment the enriched mRNA into smaller pieces.

-

cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

-

End Repair and Ligation: Perform end repair, A-tailing, and ligation of sequencing adapters to the cDNA fragments.

-

PCR Amplification: Amplify the adapter-ligated cDNA library by PCR.

-

-

Library Quantification and Sequencing: Quantify the final library and assess its quality. Sequence the library on a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to the C. elegans reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are differentially expressed between experimental conditions.

-

Conclusion

The lin-29 gene is a master regulator of the larval-to-adult transition in C. elegans. Its expression is tightly controlled by the heterochronic pathway, with its two isoforms playing distinct and redundant roles in orchestrating the final stages of development. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the expression and function of lin-29 and its downstream targets. Further exploration of the quantitative expression data available in public repositories will undoubtedly provide deeper insights into the complex regulatory networks governed by this essential developmental gene.

References

- 1. A branched heterochronic pathway directs juvenile-to-adult transition through two LIN-29 isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Throughput Quantitative RT-PCR in Single and Bulk C. elegans Samples Using Nanofluidic Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. umassmed.edu [umassmed.edu]

- 4. Combined Nucleotide and Protein Extractions in Caenorhabditis elegans [jove.com]

- 5. New Roles for the Heterochronic Transcription Factor LIN-29 in Cuticle Maintenance and Lipid Metabolism at the Larval-to-Adult Transition in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A branched heterochronic pathway directs juvenile-to-adult transition through two LIN-29 isoforms | eLife [elifesciences.org]

An In-Depth Technical Guide to the ERp29 Protein Interaction Network

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum Protein 29 (ERp29) is a crucial component of the cellular machinery responsible for protein folding and trafficking within the endoplasmic reticulum (ER). As a member of the protein disulfide isomerase (PDI) family, ERp29 plays a significant role in the quality control of secretory and transmembrane proteins.[1][2] Unlike other PDI family members, ERp29 lacks a canonical thioredoxin motif, suggesting it functions primarily as a molecular chaperone rather than an isomerase.[2] Its involvement in various cellular processes, including the unfolded protein response (UPR) and ER-associated degradation (ERAD), underscores its importance in maintaining cellular homeostasis. Dysregulation of the ERp29 interaction network has been implicated in a variety of diseases, including cystic fibrosis, certain cancers, and metabolic disorders, making it a compelling target for therapeutic intervention.[3][4]

This technical guide provides a comprehensive analysis of the ERp29 protein interaction network, summarizing key quantitative data, detailing experimental protocols for studying these interactions, and visualizing the complex signaling pathways in which ERp29 participates.

ERp29 Protein Interaction Network: A Quantitative Overview

The function of ERp29 is intrinsically linked to its dynamic interactions with a diverse array of proteins. These interactions range from transient associations with client proteins to more stable complexes with other chaperones and regulatory molecules. The following tables summarize the known interactors of ERp29, categorized by their primary function in the cell. While direct quantitative binding affinities for all interactions are not extensively documented in the literature, the available data and confirmed interactions provide a robust framework for understanding the ERp29 interactome.

| Interacting Protein | Function of Interactor | Evidence of Interaction | Quantitative Data (Binding Affinity, Kd) |

| Client Proteins | |||

| Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | Ion channel | Co-immunoprecipitation | Not explicitly reported |

| Epithelial Sodium Channel (ENaC) | Ion channel | Co-immunoprecipitation[5] | Not explicitly reported |

| Proinsulin | Insulin precursor | Co-immunoprecipitation[1][6] | Not explicitly reported; interaction is hypothesized to occur at the 24F-F-Y26 motif of proinsulin.[6] |

| Connexin 43 (Cx43) | Gap junction protein | Co-immunoprecipitation[7] | Not explicitly reported |

| Thyroglobulin | Thyroid hormone precursor | Co-immunoprecipitation | Not explicitly reported |

| Regulatory Proteins | |||

| KDEL Receptor | ER retrieval of luminal proteins | Functional assays, Co-immunoprecipitation implied by functional data[5][8][9] | ERp29 has a C-terminal KEEL motif, which has a lower affinity for the KDEL receptor than the canonical KDEL motif. Specific Kd for ERp29-KDEL receptor interaction is not reported. |

| PKR-like endoplasmic reticulum kinase (PERK) | ER stress sensor | Co-immunoprecipitation[6][10] | Not explicitly reported |

| Other Chaperones/Folding Enzymes | |||

| BiP/GRP78 | Hsp70 family chaperone | Co-immunoprecipitation | Not explicitly reported |

Table 1: Key Interacting Partners of ERp29. This table highlights the primary proteins that have been experimentally shown to interact with ERp29, along with the nature of the evidence.

| Motif | Receptor | Dissociation Constant (Kd) |

| HDEL | KDEL Receptor | 0.24 µM |

| KDEL | KDEL Receptor | 1.94 µM |

| RDEL | KDEL Receptor | 2.71 µM |

| DDEL | KDEL Receptor | 14.9 µM |

Table 2: Binding Affinities of KDEL-like Motifs to the KDEL Receptor. This data is crucial for understanding the dynamics of ERp29 retention and release from the ER, as ERp29 contains a C-terminal KEEL motif. Data from eLife, 2021.[8]

Signaling Pathways and Logical Relationships

The interactions of ERp29 are central to several critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex relationships.

Figure 1: ERp29's role in the secretory pathway.

Figure 2: ERp29's involvement in the PERK branch of the Unfolded Protein Response.

Experimental Protocols

Detailed methodologies are essential for the reproducible study of the ERp29 interaction network. The following sections provide generalized protocols for key experiments, adapted from established methods and tailored for the investigation of ERp29.

Co-Immunoprecipitation (Co-IP) of ERp29 and Interacting Partners

This protocol describes the co-immunoprecipitation of endogenous or overexpressed ERp29 to identify interacting proteins from cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)

-

Anti-ERp29 antibody (or antibody against an epitope tag if using overexpressed, tagged ERp29)

-

Control IgG antibody (from the same species as the IP antibody)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Culture cells to ~80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with occasional vortexing.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cleared lysate) to a new tube.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the cleared lysate (e.g., using a BCA assay).

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Remove the beads using a magnetic stand.

-

To the pre-cleared lysate, add the anti-ERp29 antibody or control IgG (typically 1-5 µg of antibody per 1 mg of total protein).

-

Incubate overnight at 4°C on a rotator.

-

Add pre-washed protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.

-

-

Washing and Elution:

-

Collect the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold wash buffer.

-

After the final wash, remove all residual wash buffer.

-

Elute the protein complexes by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Analyze the proteins by Western blotting using antibodies against ERp29 and the suspected interacting protein, or by mass spectrometry for unbiased identification of interactors.

-

Figure 3: Workflow for Co-Immunoprecipitation.

Yeast Two-Hybrid (Y2H) Screening for ERp29 Interactors

The Y2H system is a powerful genetic method to screen for protein-protein interactions. This protocol outlines the general steps for using ERp29 as "bait" to screen a cDNA library for "prey" interacting proteins.

Materials:

-

Yeast strains (e.g., AH109, Y187)

-

"Bait" plasmid (e.g., pGBKT7) containing the ERp29 coding sequence fused to a DNA-binding domain (DBD).

-

"Prey" cDNA library in a suitable vector (e.g., pGADT7) where cDNA products are fused to a transcriptional activation domain (AD).

-

Yeast transformation reagents (e.g., PEG/LiAc).

-

Appropriate selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).

-

Reagents for β-galactosidase assay.

Procedure:

-

Bait Plasmid Construction and Validation:

-

Clone the full-length ERp29 cDNA in-frame with the DBD of the bait vector.

-

Transform the bait plasmid into a suitable yeast strain (e.g., AH109).

-

Confirm that the bait protein is expressed and does not auto-activate the reporter genes by plating on selective media (SD/-Trp/-His and SD/-Trp/-Ade) and performing a β-galactosidase assay.

-

-

Library Screening:

-

Transform the prey cDNA library into a yeast strain of the opposite mating type (e.g., Y187).

-

Perform a yeast mating between the bait-expressing strain and the library-expressing strain.

-

Plate the diploid yeast on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction has occurred.

-

-

Identification and Validation of Positive Interactions:

-

Isolate the prey plasmids from the positive yeast colonies.

-

Sequence the cDNA inserts to identify the potential interacting proteins.

-

Validate the interactions by co-transforming the isolated prey plasmid with the original bait plasmid into a fresh yeast strain and re-testing on selective media and with a β-galactosidase assay.

-

Perform additional biochemical assays, such as co-immunoprecipitation, to confirm the interaction in a mammalian cell system.

-

Figure 4: Workflow for Yeast Two-Hybrid Screening.

Mass Spectrometry-Based Identification of ERp29 Interactors

This protocol outlines a general workflow for identifying ERp29-interacting proteins from a co-immunoprecipitation experiment using mass spectrometry.

Materials:

-

Eluted protein complexes from Co-IP.

-

Reagents for in-gel or in-solution digestion (e.g., DTT, iodoacetamide, trypsin).

-

Reagents for peptide cleanup (e.g., C18 desalting columns).

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system.

-

Protein identification software (e.g., MaxQuant, Proteome Discoverer).

Procedure:

-

Sample Preparation:

-

Separate the eluted protein complexes on a short SDS-PAGE gel to concentrate the sample and remove interfering substances.

-

Excise the entire protein lane and perform in-gel digestion with trypsin.

-

Alternatively, perform an in-solution digestion of the eluted proteins.

-

Extract the resulting peptides and desalt them using a C18 column.

-

-

LC-MS/MS Analysis:

-

Analyze the desalted peptides by LC-MS/MS. The mass spectrometer will fragment the peptides and generate tandem mass spectra (MS/MS).

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database (e.g., UniProt) using a search engine to identify the peptides and, consequently, the proteins present in the sample.

-

Filter the identified proteins to remove common contaminants and non-specific binders by comparing the results from the ERp29 IP with the control IgG IP.

-

Perform bioinformatics analysis on the list of potential interactors to identify enriched pathways and functional protein networks.

-

Figure 5: Workflow for Mass Spectrometry Analysis.

Conclusion

The ERp29 protein interaction network is a complex and dynamic system that is integral to cellular protein homeostasis. This guide has provided a summary of the key interacting partners of ERp29, visualized its role in critical signaling pathways, and detailed the experimental methodologies required for its study. While significant progress has been made in identifying the components of this network, a major future direction will be the quantitative characterization of these interactions to fully understand the molecular mechanisms by which ERp29 functions. Such knowledge will be invaluable for the development of novel therapeutic strategies targeting diseases associated with ER dysfunction. The protocols and data presented herein serve as a valuable resource for researchers and professionals seeking to further unravel the complexities of the ERp29 interactome.

References

- 1. A Combined Approach of Quantitative Interaction Proteomics and Live-cell Imaging Reveals a Regulatory Role for Endoplasmic Reticulum (ER) Reticulon Homology Proteins in Peroxisome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Probable, Possible, and Novel Functions of ERp29 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Probable, Possible, and Novel Functions of ERp29 [frontiersin.org]

- 4. ERP29 endoplasmic reticulum protein 29 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. The KDEL receptor has a role in the biogenesis and trafficking of the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ERp29 regulates response to doxorubicin by a PERK-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ERp29 restricts Connexin43 oligomerization in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KDEL Receptors: Pathophysiological Functions, Therapeutic Options, and Biotechnological Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interactome Analysis of the ER Stress Sensor Perk Uncovers Key Components of ER-Mitochondria Contact Sites and Ca2+ Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Preliminary Investigation of "Et-29" Reveals No Publicly Available Data

A comprehensive search of scientific literature and public databases for a compound or biological agent designated as "Et-29" has yielded no specific information regarding its biological activity. The term "this compound" does not correspond to a recognized entity in the public domain of biomedical research.

Efforts to gather data for a technical guide on the biological activity of "this compound" were unsuccessful due to the absence of any published research or documentation matching this identifier. It is possible that "this compound" is an internal, proprietary code for a compound not yet disclosed publicly, a novel agent pending publication, or a misnomer.

The performed search did, however, retrieve multiple instances of entities referred to as "compound 29" and research involving the "HT-29" human colon cancer cell line. It is crucial to note that these are distinct and unrelated to a specific molecule designated "this compound".

For clarity, a summary of these incidental findings is provided below:

Unrelated "Compound 29" Findings:

Multiple independent research articles refer to a "compound 29" within the context of their specific studies. These compounds are chemically distinct and are investigated for different therapeutic purposes.

-

Anticancer Studies: In one study, a diketopiperazine derivative lacking the epipolythiodiketopiperazine (ETP) functionality, referred to as "(+)-29", showed a complete loss of antiproliferative activity against diffuse midline glioma (DMG) cell lines, highlighting the importance of the ETP group for cytotoxicity.[1]

-

Cataract Reversal: A sterol-based "compound 29" has been identified as a potential agent to reverse cataracts. It functions by stabilizing crystallins and preventing their aggregation into amyloids.[2] This compound showed efficacy in mouse models and on human lens tissue.[2]

-

Immunomodulation: A purine scaffold-based "compound 29" has been investigated as a dual inhibitor of Toll-like receptors 7 and 9 (TLR7/9), showing potential therapeutic efficacy in preclinical models of psoriasis and lupus.[3]

-

Anti-fibrosis Effects: A dual inhibitor of galectin-3 and EGFR, termed "compound 29," has been synthesized and evaluated for its anti-fibrosis effects in liver cells.[4]

-

FGFR2/3 Inhibition: A sub-nanomolar inhibitor of FGFR2/3, designated "compound 29," has been developed by Incyte Corporation.[5]

HT-29 Cell Line:

The search also returned numerous studies involving the HT-29 human colon cancer cell line. This is a widely used in vitro model to study the biology of colorectal cancer and to test the efficacy of potential therapeutic agents. For instance, studies have investigated the effects of blueberry extracts and caffeic acid phenethyl ester on the proliferation and apoptosis of HT-29 cells.[6][7][8] Another study looked at the cytotoxic activity of extracts from the seaweed Dictyota bartayresiana against HT-29 cells.[9]

Without any publicly available information on a specific molecule or agent designated as "this compound," it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of its biological activity as requested. The information found for various "compound 29"s and the "HT-29" cell line is context-specific to those individual research projects and does not pertain to a singular, identifiable "this compound."

Researchers, scientists, and drug development professionals seeking information on "this compound" should verify the designation and consult internal documentation or the primary source of the compound's name.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. drughunter.com [drughunter.com]

- 6. Biological Activity of Extracts from Differently Produced Blueberry Fruits in Inhibiting Proliferation and Inducing Apoptosis of HT-29 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Caffeic acid phenethyl ester mediates apoptosis in serum-starved HT29 colon cancer cells through modulation of heat shock proteins and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploration of Bioactive Compounds, Antioxidant and Antibacterial Properties, and Their Potential Efficacy Against HT29 Cell Lines in Dictyota bartayresiana - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the ERp29 Network: A Technical Guide to Homologs and Orthologs for Advanced Research and Drug Development

For Immediate Release

This technical guide provides a comprehensive overview of the endoplasmic reticulum protein 29 (ERp29), its homologs, and orthologs across various species. Tailored for researchers, scientists, and drug development professionals, this document delves into the core functionalities of ERp29, offering detailed experimental protocols and a quantitative analysis of its evolutionary conservation. This information is critical for understanding the protein's role in health and disease and for identifying novel therapeutic targets.

ERp29, a 29-kDa protein residing in the endoplasmic reticulum, plays a crucial role in the proper folding and trafficking of secretory and transmembrane proteins.[1][2][3] It is a member of the protein disulfide isomerase (PDI) family, but notably lacks the canonical CXXC active site motif, suggesting it does not function as a typical disulfide isomerase.[2][3] ERp29 is implicated in a variety of cellular processes, including the unfolded protein response (UPR) and ER-associated degradation (ERAD), and has been linked to conditions such as cancer and cystic fibrosis.

Quantitative Analysis of ERp29 Orthologs

To facilitate comparative studies and the identification of suitable model organisms, a comprehensive analysis of ERp29 orthologs was conducted using data from UniProt, InParanoid, OMA, and NCBI Gene databases. The following table summarizes key quantitative data for ERp29 orthologs in various species, with sequence identity percentages calculated relative to the human ERp29 protein (UniProt accession number P30040).

| Species | Common Name | Gene Name | UniProt Accession | Sequence Length (amino acids) | % Identity to Human ERp29 |

| Homo sapiens | Human | ERP29 | P30040 | 261 | 100% |

| Mus musculus | Mouse | Erp29 | P57759 | 262 | 93.9% |

| Rattus norvegicus | Rat | Erp29 | P52555 | 262 | 93.5% |

| Bos taurus | Bovine | ERP29 | P81623 | 258 | 93.8% |

| Gallus gallus | Chicken | ERP29 | Q90688 | 259 | 86.2% |

| Xenopus laevis | Frog | erp29 | Q6P8I8 | 260 | 83.5% |

| Danio rerio | Zebrafish | erp29 | Q6PFT2 | 260 | 81.2% |

| Drosophila melanogaster | Fruit Fly | wind | Q9VHW4 | 398 | 35.1% |

| Caenorhabditis elegans | Nematode | pdi-3 | Q21241 | 451 | 28.6% |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of ERp29 homologs and orthologs.

Identification of Homologs and Orthologs

Protocol: Basic Local Alignment Search Tool (BLAST)

-

Obtain the query sequence: Retrieve the amino acid sequence of human ERp29 (UniProt: P30040) in FASTA format.

-

Access the BLASTp suite: Navigate to the NCBI BLAST website (blast.ncbi.nlm.nih.gov) and select "protein blast."

-

Input the query sequence: Paste the FASTA sequence into the query box.

-

Select the search database: Choose the "Non-redundant protein sequences (nr)" database for a comprehensive search across all available protein sequences.

-

Select the organism (optional): To search for homologs in a specific species or group of species, enter the organism's name in the "Organism" field. For a broad search, leave this field blank.

-

Choose the algorithm: Select "blastp (protein-protein BLAST)."

-

Set algorithm parameters: For initial searches, default parameters are generally sufficient. For more sensitive searches, the E-value threshold can be adjusted. A lower E-value indicates a more significant match.

-

Execute the search: Click the "BLAST" button.

-

Analyze the results: The results page will display a list of homologous sequences, ranked by their E-value and percent identity. Orthologs are typically identified as the best reciprocal hits between two species.

Phylogenetic Analysis

Protocol: Phylogenetic Tree Construction using MEGA (Molecular Evolutionary Genetics Analysis)

-

Sequence Alignment:

-

Collect the amino acid sequences of ERp29 orthologs from the table above in FASTA format.

-

Open MEGA software and select "Align" -> "Edit/Build Alignment."

-

Create a new alignment and paste the FASTA sequences.

-

Align the sequences using ClustalW with default parameters (or other algorithms like MUSCLE).

-

Manually inspect and refine the alignment if necessary.

-

Export the alignment in MEGA format (.meg).

-

-

Phylogenetic Tree Reconstruction:

-

Open the exported alignment file in MEGA.

-

Go to "Phylogeny" and select a method for tree construction (e.g., "Construct/Test Neighbor-Joining Tree" or "Construct/Test Maximum Likelihood Tree").

-

For Neighbor-Joining:

-

Select the appropriate substitution model (e.g., JTT, Poisson model).

-

Choose the bootstrap method for statistical support (e.g., 1000 replicates).

-

Click "Compute."

-

-

For Maximum Likelihood:

-

Select the best-fit substitution model as determined by MEGA's model selection tool (e.g., JTT+G).

-

Set the number of bootstrap replications (e.g., 1000).

-

Click "Compute."

-

-

-

Tree Visualization and Interpretation:

-

The resulting phylogenetic tree will be displayed.

-

Bootstrap values on the branches indicate the statistical support for the branching pattern. Higher values (e.g., >70%) suggest a more reliable grouping.

-

The tree topology illustrates the evolutionary relationships between the ERp29 orthologs.

-

Functional Analysis

Protocol: Co-Immunoprecipitation (Co-IP) to Identify Interacting Proteins

-

Cell Lysis:

-

Culture cells expressing the ERp29 ortholog of interest to ~80-90% confluency.

-

Wash cells with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Pre-clearing the Lysate:

-

Add Protein A/G agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.

-

Centrifuge or use a magnetic rack to pellet the beads.

-

Transfer the supernatant to a new tube. This step reduces non-specific binding.

-

-

Immunoprecipitation:

-

Add a primary antibody specific to the ERp29 ortholog to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.

-

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involving ERp29, the following diagrams have been generated using the DOT language.

Caption: ERp29's role in protein folding and the Unfolded Protein Response.

Caption: A streamlined workflow for Co-Immunoprecipitation.

Caption: Workflow for conducting phylogenetic analysis of protein sequences.

This technical guide serves as a foundational resource for the scientific community engaged in the study of ERp29 and its homologs. The provided data and protocols are intended to accelerate research into the fundamental roles of this protein and to aid in the development of novel therapeutic strategies targeting pathways in which ERp29 is a key player.

References

The Theoretical Mechanism of Action of Compound Et-29: A SIRT5-Targeted Approach to Metabolic Reprogramming

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Et-29 is a potent and selective inhibitor of Sirtuin 5 (SIRT5), a crucial NAD+-dependent deacylase predominantly located in the mitochondria. SIRT5 plays a pivotal role in regulating cellular metabolism by removing negatively charged acyl modifications, such as succinyl, malonyl, and glutaryl groups, from lysine residues of target proteins. By inhibiting SIRT5, Compound this compound offers a targeted approach to modulate key metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycolysis, and fatty acid oxidation. This technical guide provides an in-depth overview of the theoretical mechanism of action of Compound this compound, detailing its molecular interaction with SIRT5, its impact on downstream signaling pathways, and relevant experimental protocols for its characterization.

Introduction to Compound this compound and its Target, SIRT5

Compound this compound has been identified as a mechanism-based inhibitor of human SIRT5.[1] Its inhibitory action allows for the investigation of SIRT5-regulated pathways and presents a potential therapeutic strategy for diseases characterized by metabolic dysregulation, such as certain cancers.

SIRT5 is a class III histone deacetylase that functions as a desuccinylase, demalonylase, and deglutarylase.[2] It is a key regulator of mitochondrial function and cellular metabolism.[2][3] Dysregulation of SIRT5 activity has been implicated in various pathological conditions, making it an attractive target for drug discovery.[4]

Quantitative Data for Compound this compound

The following table summarizes the key quantitative data for Compound this compound based on available literature.

| Parameter | Value | Reference |

| Target | Human Sirtuin 5 (SIRT5) | [5] |

| Ki | 40 nM | [5] |

| Molecular Formula | C34H46N6O6S | [5] |

| CAS Number | 2166487-23-4 | [5] |

Theoretical Mechanism of Action

The primary mechanism of action of Compound this compound is the direct inhibition of the deacylase activity of SIRT5. By binding to the active site of SIRT5, this compound prevents the removal of post-translational modifications (PTMs) from a multitude of substrate proteins. This leads to the hyperacylation of these proteins, thereby altering their function and impacting downstream metabolic and signaling pathways.

Molecular Interaction with SIRT5

Compound this compound acts as a mechanism-based inhibitor, suggesting it forms a covalent or tightly bound intermediate with the enzyme.[1] Structural studies of similar inhibitors in complex with SIRT5 reveal that they occupy the substrate-binding pocket, interacting with key residues that are crucial for substrate recognition and catalysis.[1]

Downstream Signaling Pathways

The inhibition of SIRT5 by Compound this compound is predicted to modulate several key metabolic pathways that are regulated by the acylation status of their constituent enzymes.

SIRT5 regulates the TCA cycle by deacylating and modulating the activity of several key enzymes.[3] For instance, SIRT5 has been shown to desuccinylate and inhibit succinate dehydrogenase (SDHA), while activating isocitrate dehydrogenase 2 (IDH2).[3][6] Inhibition of SIRT5 by this compound would therefore be expected to lead to the hyper-succinylation of these enzymes, resulting in increased SDHA activity and decreased IDH2 activity, thereby altering the flux through the TCA cycle.

SIRT5 also plays a role in regulating fatty acid oxidation.[7] It can deacylate enzymes involved in this pathway, thereby modulating their activity. Inhibition of SIRT5 by this compound could lead to alterations in fatty acid metabolism, which is a critical energy source for many cancer cells.

Experimental Protocols

The following protocols describe key experiments for characterizing the inhibitory activity of Compound this compound against SIRT5.

In Vitro SIRT5 Inhibition Assay (Fluorometric)

This assay is used to determine the IC50 value of an inhibitor against SIRT5's deacylase activity.

Materials:

-

Recombinant human SIRT5 enzyme

-

Fluorogenic succinylated peptide substrate

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease to cleave the desuccinylated substrate)

-

Compound this compound

-

96- or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of Compound this compound in assay buffer.

-

In the microplate, add the SIRT5 enzyme, the fluorogenic substrate, and NAD+ to each well.

-

Add the serially diluted Compound this compound to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the deacylation reaction by adding the developer solution.

-

Incubate for an additional period (e.g., 30 minutes) to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a plate reader.

-

Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular environment.

Materials:

-

Cancer cell line of interest

-

Compound this compound

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer

-

Anti-SIRT5 antibody

-

Secondary antibody

-

Western blotting equipment

Procedure:

-

Treat cultured cells with Compound this compound or a vehicle control.

-

Harvest the cells and resuspend them in PBS.

-

Heat the cell suspensions at a range of temperatures.

-

Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.

-

Analyze the amount of soluble SIRT5 in each sample by Western blotting.

-

An increase in the thermal stability of SIRT5 in the presence of Compound this compound indicates direct binding.

Conclusion

Compound this compound is a valuable research tool for elucidating the complex roles of SIRT5 in cellular metabolism and disease. Its potent and selective inhibition of SIRT5 allows for the targeted modulation of downstream pathways, providing insights into the therapeutic potential of SIRT5 inhibition. The experimental protocols outlined in this guide provide a framework for the further characterization of Compound this compound and other novel SIRT5 inhibitors. Further research into the in vivo efficacy and safety of this compound and similar compounds is warranted to explore their full therapeutic potential.

References

- 1. Mechanism-Based Inhibitors of the Human Sirtuin 5 Deacylase: Structure-Activity Relationship, Biostructural, and Kinetic Insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Sirtuin 5 Regulates Proximal Tubule Fatty Acid Oxidation to Protect against AKI - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: High-Yield Purification of Recombinant Et-29 Protein from E. coli

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, multi-step protocol for the purification of the hypothetical recombinant protein, Et-29, expressed in an E. coli host system. The purification strategy employs a combination of affinity, ion-exchange, and size-exclusion chromatography to achieve high purity and yield. This protocol is designed to serve as a comprehensive guide for researchers, offering step-by-step instructions and clear data presentation.

Introduction

The purification of recombinant proteins is a fundamental process in biotechnology and drug discovery. The successful isolation of a target protein in a pure and active form is critical for downstream applications, including structural studies, enzymatic assays, and therapeutic development. This protocol outlines a robust and reproducible workflow for the purification of the this compound protein, a hypothetical protein expressed with an N-terminal polyhistidine tag in E. coli. The strategy involves initial capture by immobilized metal affinity chromatography (IMAC), followed by polishing steps using ion-exchange chromatography (IEX) and size-exclusion chromatography (SEC) to remove remaining impurities and aggregates.

Experimental Workflow

The overall workflow for the purification of this compound is depicted below. This multi-stage process ensures the removal of host cell proteins, nucleic acids, and other contaminants, resulting in a highly pure protein sample.

Caption: Workflow for the purification and quality control of this compound protein.

Detailed Experimental Protocols

Cell Lysis and Clarification

-

Resuspend Cell Pellet: Thaw the frozen E. coli cell pellet (from a 1 L culture) on ice. Resuspend the pellet in 30 mL of ice-cold Lysis Buffer.

-

Sonication: Sonicate the cell suspension on ice using a probe sonicator. Perform 6 cycles of 30-second pulses with 30-second intervals to prevent overheating.

-

DNase Treatment: Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce viscosity.

-

Clarification: Centrifuge the lysate at 18,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Collect Supernatant: Carefully decant the clarified supernatant, which contains the soluble His-tagged this compound protein. Filter the supernatant through a 0.45 µm filter.

Immobilized Metal Affinity Chromatography (IMAC)

-

Column Equilibration: Equilibrate a 5 mL Ni-NTA affinity column with 5 column volumes (CV) of IMAC Wash Buffer.

-

Load Sample: Load the clarified supernatant onto the equilibrated column at a flow rate of 1 mL/min.

-

Wash: Wash the column with 10 CV of IMAC Wash Buffer to remove unbound proteins.

-

Elution: Elute the bound this compound protein with 5 CV of IMAC Elution Buffer. Collect 1 mL fractions.

-

Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the protein of interest. Pool the purest fractions.

Ion-Exchange Chromatography (IEX)

This step is designed to separate proteins based on their net surface charge. The choice of an anion or cation exchanger depends on the isoelectric point (pI) of this compound.

-

Buffer Exchange (if necessary): If the pooled fractions from IMAC have high salt concentration, perform a buffer exchange into IEX Equilibration Buffer using a desalting column or dialysis.

-

Column Equilibration: Equilibrate a suitable IEX column (e.g., a strong anion exchanger) with 5 CV of IEX Equilibration Buffer.

-

Load Sample: Load the buffer-exchanged sample onto the column.

-

Wash: Wash the column with 5 CV of IEX Equilibration Buffer.

-

Elution: Elute the protein using a linear gradient of 0-100% IEX Elution Buffer over 20 CV. Collect fractions.

-

Analysis: Analyze fractions by SDS-PAGE and pool those containing pure this compound.

Size-Exclusion Chromatography (SEC)

This final polishing step separates proteins based on their size and removes any remaining aggregates.

-

Column Equilibration: Equilibrate a size-exclusion column (e.g., Superdex 200) with 2 CV of SEC Buffer.

-

Sample Concentration: Concentrate the pooled IEX fractions to a volume of 0.5-1.0 mL using a centrifugal concentrator.

-

Load Sample: Inject the concentrated sample onto the equilibrated SEC column.

-

Elution: Elute the protein with 1.5 CV of SEC Buffer at a constant flow rate. Collect fractions.

-

Analysis: Analyze fractions by SDS-PAGE. Pool the fractions corresponding to the monomeric this compound peak.

Buffer Compositions

| Buffer Name | Composition |

| Lysis Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF |

| IMAC Wash Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole |

| IMAC Elution Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole |

| IEX Equilibration | 20 mM Tris-HCl pH 8.5 |

| IEX Elution Buffer | 20 mM Tris-HCl pH 8.5, 1 M NaCl |

| SEC Buffer | 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT |

Data Presentation

The following table summarizes the expected quantitative data from a typical purification of this compound from a 1 L E. coli culture.

| Purification Step | Total Protein (mg) | This compound Protein (mg) | Purity (%) | Yield (%) |

| Clarified Lysate | 500 | 50 | 10 | 100 |

| IMAC Eluate | 45 | 42 | 93 | 84 |

| IEX Eluate | 35 | 34 | 97 | 68 |

| SEC Eluate | 30 | 30 | >99 | 60 |

Potential Application in Signaling Pathway Analysis

Purified this compound could be used to investigate its role in cellular signaling. For instance, it might be a kinase that phosphorylates a downstream target, initiating a signaling cascade.

Caption: Hypothetical signaling pathway involving this compound as a kinase.

Conclusion

This application note provides a comprehensive and adaptable protocol for the purification of the recombinant protein this compound. By following this multi-step chromatographic procedure, researchers can obtain a high-purity, high-yield protein sample suitable for a wide range of downstream applications. The provided workflow and data serve as a robust starting point for the purification of novel recombinant proteins.

Unraveling the Role of ERp29 in Cellular Homeostasis: An Application Note on CRISPR-Cas9-Mediated Functional Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum protein 29 (ERp29) is a crucial lumenal protein of the endoplasmic reticulum (ER) that plays a significant role in the biosynthesis, folding, and trafficking of a variety of secretory and transmembrane proteins.[1][2][3][4] As a member of the protein disulfide isomerase (PDI) family, ERp29, however, lacks the classic thioredoxin motif, suggesting a distinct, non-catalytic chaperone function.[5][6] Its involvement has been implicated in numerous cellular processes, including the unfolded protein response (UPR) and ER-associated degradation (ERAD), and its dysregulation is linked to various diseases such as cystic fibrosis, cancer, and neurodegenerative disorders.[2][5] This application note details the use of CRISPR-Cas9 technology to elucidate the multifaceted functions of ERp29, providing protocols for gene knockout and functional analysis, alongside quantitative data and pathway visualizations to support further research and drug development efforts.

The Multifaceted Functions of ERp29

ERp29 acts as a molecular chaperone, assisting in the proper folding and maturation of a diverse array of client proteins.[2][4] Its functions extend to facilitating the transport of these proteins from the ER to the Golgi apparatus.[3] Key roles of ERp29 include:

-

Protein Folding and Trafficking: ERp29 is essential for the biogenesis of several proteins, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), the epithelial sodium channel (ENaC), thyroglobulin, and proinsulin.[2][4]

-

Unfolded Protein Response (UPR): ERp29 is involved in the cellular response to ER stress. It has been shown to physically interact with and regulate PERK, one of the three primary sensors of the UPR.[1] Upregulation of ERp29 is observed under ER stress conditions.[2]

-

Signal Transduction: Emerging evidence suggests a role for ERp29 in signaling pathways beyond the UPR, such as the Erk1 pathway, where it may be involved in processes like neuronal regeneration.[7]

-

Disease Pathogenesis: Given its fundamental roles in protein homeostasis, dysregulation of ERp29 has been implicated in the pathology of numerous diseases, making it a potential therapeutic target.[5]

Data Presentation: The Impact of ERp29 Modulation

The following tables summarize quantitative data from studies investigating the function of ERp29.

| Cell Line | Method of ERp29 Depletion | Protein Analyzed | Quantitative Effect | Reference |

| Min-6 | siRNA | Proinsulin | ~60% decrease in whole-cell lysate | [8] |

Table 1: Effect of ERp29 Depletion on Client Protein Levels. This table presents quantitative data on the impact of reducing ERp29 levels on one of its known client proteins, proinsulin.

| Cell Line | Treatment | Pathway Analyzed | Key Genes with Altered Expression | Quantitative Effect | Reference |

| CDDP-sensitive cells | ERp29 silencing + CDDP | WNT, MAPK, PI3K/AKT | Increased expression of several genes | Not specified | [9] |